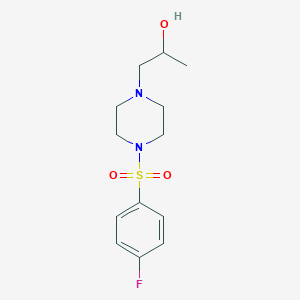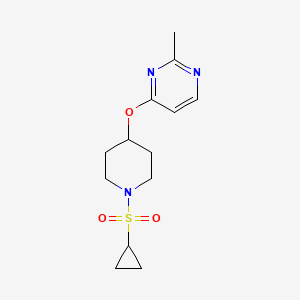
4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The cyclopropylsulfonyl group is attached to the piperidine ring, and the piperidine ring is connected to the pyrimidine ring via an ether linkage (indicated by ‘oxy’).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and groups. The exact structure would depend on the specific locations of the bonds and the spatial arrangement of the atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and the overall structure of the molecule. The ether linkage, the nitrogen atoms in the rings, and the sulfonyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique
Cyclin-Dependent Kinase Inhibition
Research indicates that derivatives structurally related to 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine exhibit inhibitory effects on cyclin-dependent kinases (CDKs), specifically CDK2. This application is significant for its potential in developing treatments for diseases where CDK misregulation plays a role, such as certain cancers. One study outlined a synthetic methodology that can be utilized in a multiple-parallel format, showcasing numerous potential applications in medicinal chemistry, especially for creating CDK2 inhibitors (Griffin et al., 2006).
Antimicrobial and Antifungal Activities
Another area of application is in the synthesis of compounds with antimicrobial and antifungal activities. A compound derived from 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine showed potent antibacterial and antifungal activity in a study, indicating its potential use in treating infections and as a preservative in products prone to microbial contamination (Othman et al., 2019).
Synthetic Methodologies for Medicinal Chemistry
The compound's framework has been applied in developing synthetic methodologies useful in medicinal chemistry. For example, a study detailed a method for synthesizing beta-aminoethylsulfones, which are inhibitors of CDK2, indicating the versatility of this chemical structure in synthesizing bioactive molecules (Griffin et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future research directions for this compound would likely depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its structure, studying its mechanism of action in more detail, or testing its effects in clinical trials .
Propriétés
IUPAC Name |
4-(1-cyclopropylsulfonylpiperidin-4-yl)oxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-10-14-7-4-13(15-10)19-11-5-8-16(9-6-11)20(17,18)12-2-3-12/h4,7,11-12H,2-3,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNPBITYNAEPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

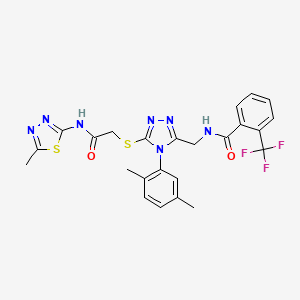
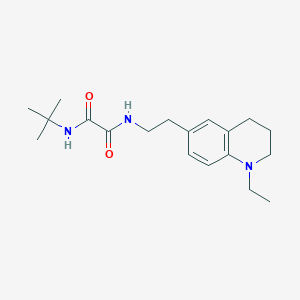
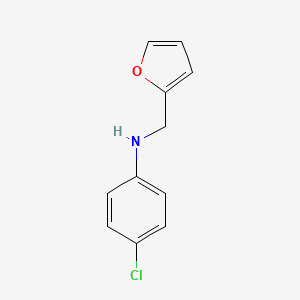
![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)
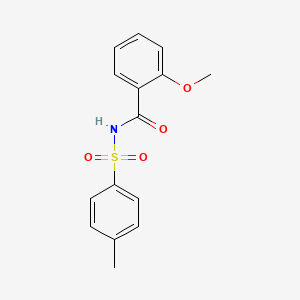
![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid](/img/structure/B2562157.png)
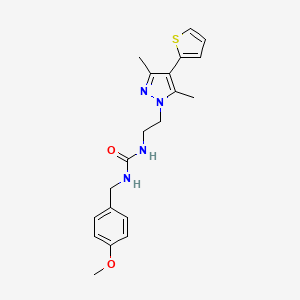
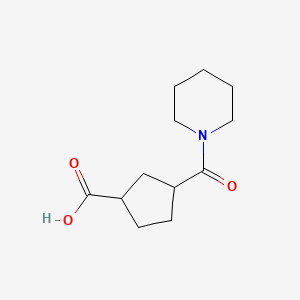
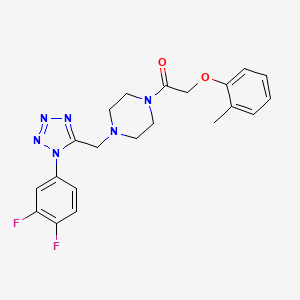
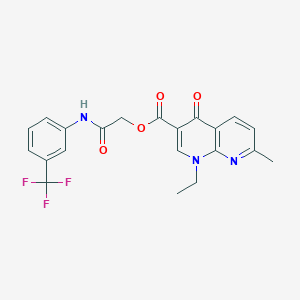
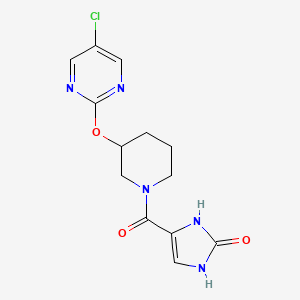
![5,6-dichloro-N-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2562170.png)
